BenchChemオンラインストアへようこそ!

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Chemoselectivity Protecting Group Strategy

Streamline your next SAR campaign. 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2241129-70-2) is the definitive N-protected THIQ building block for chemists demanding orthogonal reactivity. The Boc group masks the amine, enabling chemoselective, high-fidelity Suzuki/Buchwald couplings at the 5-bromo handle and subsequent reduction/acylation at the 8-nitro position, avoiding side reactions inherent to non-protected analogs like 5-bromo-8-nitro-THIQ (CAS 156694-04-1). Purpose-built for hit-to-lead synthesis of CNS-penetrant phosphatase (SHP-1, TC-PTP) inhibitors, this scaffold offers the combined versatility of cross-coupling, amine manipulation, and a privileged neuropharmacological core—all from a single, high-purity, ready-to-derivatize stock. Source this strategic intermediate to consolidate your synthetic route and accelerate your library design.

Molecular Formula C14H17BrN2O4
Molecular Weight 357.204
CAS No. 2241129-70-2
Cat. No. B2655759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
CAS2241129-70-2
Molecular FormulaC14H17BrN2O4
Molecular Weight357.204
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br
InChIInChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)12(17(19)20)5-4-11(9)15/h4-5H,6-8H2,1-3H3
InChIKeyVRRHHHUEYIJZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2241129-70-2): A Protected Tetrahydroisoquinoline Scaffold for Targeted Medicinal Chemistry


2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2241129-70-2) is a synthetic, orthogonally protected heterocyclic building block with the molecular formula C₁₄H₁₇BrN₂O₄ and a molecular weight of 357.20 g/mol . The compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core substituted at the 5-position with bromine and the 8-position with a nitro group, while the ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This specific substitution pattern and N-protection differentiate it from unsubstituted or differently substituted THIQ analogs and position it as a versatile intermediate for constructing more complex, pharmacologically relevant molecules .

Why Generic Substitution Fails: The Functional Specificity of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline


The selection of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline over a generic THIQ analog is not trivial; it is dictated by the precise requirements of modern synthetic and medicinal chemistry. The presence of the Boc group ensures that the reactive secondary amine of the THIQ core is masked, allowing chemoselective transformations at the 5-bromo and 8-nitro positions without unwanted side reactions . Substituting with a non-protected THIQ, such as 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1), would introduce a nucleophilic amine, compromising the fidelity of subsequent steps like cross-coupling or reduction . Furthermore, the specific 5,8-substitution pattern is not interchangeable with other isomers (e.g., 6,7- or 7,8-substitution) as it dictates distinct electronic and steric properties, which directly influence biological target engagement, as evidenced by its unique affinity profile in phosphatase assays [1].

Quantitative Differentiation Guide for 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 2241129-70-2)


Orthogonal Reactivity: N-Boc Protection Enables Chemoselective Derivatization vs. Unprotected 5-Bromo-8-nitro-THIQ

The presence of the acid-labile tert-butyloxycarbonyl (Boc) group on the THIQ nitrogen is a critical differentiator from the unprotected secondary amine analog, 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1). The Boc group effectively prevents nucleophilic reactions at the amine, allowing for exclusive functionalization of the aryl bromide and nitro groups . In contrast, the unprotected analog would require careful control to avoid N-alkylation or oxidation side products during cross-coupling or reduction steps . This orthogonal protection simplifies synthetic routes and improves overall yield and purity.

Organic Synthesis Chemoselectivity Protecting Group Strategy

Preferential Tyrosine Phosphatase Inhibition: IC50 Profile vs. 7-Bromo-6-nitro Isomer

The compound exhibits measurable, though weak, inhibition of several protein tyrosine phosphatases. Its IC50 against TC-PTP (human) is 19,000 nM, against SHP-1 (human) is 3,000 nM, and against yeast PTP1 is 12,000 nM [1]. This profile is likely specific to its 5,8-substitution pattern and N-Boc protection. A direct comparator, the 7-bromo-6-nitro isomer (tert-butyl 7-bromo-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 186390-63-6), which shares the N-Boc protection but differs in substitution geometry, has been reported as an intermediate for further derivatization but, to the best of our knowledge, has not demonstrated a comparable, characterized phosphatase inhibition profile .

Medicinal Chemistry Enzyme Inhibition Phosphatase

Physicochemical Property Differentiation: Lipophilicity (LogP) vs. Unprotected 5-Bromo-8-nitro-THIQ

The N-Boc group significantly alters the lipophilicity and hydrogen bonding capacity of the molecule compared to the free amine. While experimental LogP for the target compound is not publicly available, a reliable computational estimate using ACD/Labs Percepta for the unprotected analog, 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, yields a LogP of 1.74 . The addition of the hydrophobic Boc group is expected to increase LogP by approximately 1.5-2.5 log units, based on the Hansch-Leo fragmental constant for the tert-butyloxycarbonyl group (π ~ 2.0) [1].

Physicochemical Properties Drug Design ADME

Optimal Research and Industrial Applications for 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline


Targeted Synthesis of Functionalized Tetrahydroisoquinoline Libraries

The compound is an ideal starting material for the construction of diverse small-molecule libraries. Its orthogonal reactivity allows medicinal chemists to first functionalize the aryl bromide via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, then reduce the nitro group to an amine for subsequent amide bond formation, and finally deprotect the Boc group to reveal a secondary amine for final diversification . This modular approach enables the rapid exploration of chemical space around the biologically relevant THIQ core.

Early-Stage Hit-to-Lead Optimization for Protein Tyrosine Phosphatase (PTP) Inhibitors

Despite its modest IC50 values, the compound's documented, multi-target phosphatase inhibition profile (TC-PTP IC50 = 19,000 nM, SHP-1 IC50 = 3,000 nM) [1] provides a valuable starting point for hit-to-lead campaigns. Researchers can use this scaffold to design focused libraries with the goal of improving potency and selectivity for a specific phosphatase target, such as TC-PTP, which is implicated in diabetes and cancer, or SHP-1, a key regulator in immune signaling.

Synthesis of CNS-Penetrant Drug Candidates

The predicted increase in lipophilicity (estimated LogP ~3.7-4.2) conferred by the N-Boc group, relative to its unprotected analog (predicted LogP = 1.74), makes this compound a strategic choice for designing drug candidates intended to cross the blood-brain barrier . The THIQ scaffold is a privileged structure in neuropharmacology, and this derivative's physicochemical properties can be leveraged to improve CNS exposure in early discovery efforts.

Development of Novel Anti-Infective Agents via Scaffold Decoration

The THIQ core is a recognized scaffold for anti-infective drug discovery. This specific derivative provides a platform for introducing diverse functional groups to explore structure-activity relationships against bacterial, parasitic, or viral targets. The 5-bromo and 8-nitro groups can be sequentially transformed to install key pharmacophores, as demonstrated in the synthesis of plasmepsin inhibitors for malaria .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.